Oxprenolol
Overview
Description
It is used primarily for the treatment of hypertension, angina pectoris, arrhythmias, and anxiety . Oxprenolol is a lipophilic molecule, which allows it to cross the blood-brain barrier, leading to a higher incidence of central nervous system-related side effects compared to more hydrophilic beta-blockers .
Mechanism of Action
Target of Action
Oxprenolol primarily targets the beta-1 adrenergic receptors . These receptors play a crucial role in the body’s sympathetic nervous system, which is responsible for the “fight or flight” response .
Mode of Action
This compound is a non-selective beta-adrenergic antagonist . It competes with adrenergic neurotransmitters such as catecholamines for binding at sympathetic receptor sites . Like propranolol and timolol, this compound binds at beta (1)-adrenergic receptors in the heart and vascular smooth muscle, inhibiting the effects of the catecholamines epinephrine and norepinephrine and decreasing heart rate, cardiac output, and systolic and diastolic blood pressure . It also blocks beta-2 adrenergic receptors located in bronchiole smooth muscle, causing vasoconstriction .
Biochemical Pathways
By binding beta-2 receptors in the juxtaglomerular apparatus, this compound inhibits the production of renin, thereby inhibiting angiotensin II and aldosterone production . This compound therefore inhibits the vasoconstriction and water retention due to angiotensin II and aldosterone, respectively .
Pharmacokinetics
This compound is a moderately lipophilic agent . This means that it is well absorbed, but then undergoes considerable first-pass loss . It penetrates well into most tissues, including the central nervous system . About 80% of this compound is bound to protein in the blood, and when acute-phase proteins increase, as, for example, in patients with inflammatory disease, total plasma concentrations of this compound also increase .
Result of Action
The therapeutic action of this compound is primarily mediated through its ability to block beta-adrenergic receptors in the heart . The beta-blocking effects of this compound correlate well with the plasma concentrations .
Action Environment
This compound is a lipophilic beta blocker which passes the blood–brain barrier more easily than water-soluble beta blockers . As such, it is associated with a higher incidence of CNS-related side effects than beta blockers with more hydrophilic molecules such as atenolol, sotalol, and nadolol . The administration of the drug after food or with many other drugs has very little effect .
Biochemical Analysis
Biochemical Properties
Oxprenolol interacts with adrenergic neurotransmitters such as catecholamines for binding at sympathetic receptor sites . It binds at beta (1)-adrenergic receptors in the heart and vascular smooth muscle, inhibiting the effects of the catecholamines epinephrine and norepinephrine .
Cellular Effects
This compound influences cell function by decreasing heart rate, cardiac output, and systolic and diastolic blood pressure . This is achieved by inhibiting the effects of catecholamines at the beta (1)-adrenergic receptors in the heart and vascular smooth muscle .
Molecular Mechanism
This compound exerts its effects at the molecular level by competing with adrenergic neurotransmitters for binding at sympathetic receptor sites . It binds at beta (1)-adrenergic receptors, inhibiting the effects of catecholamines and thereby decreasing heart rate, cardiac output, and blood pressure .
Temporal Effects in Laboratory Settings
This compound is well absorbed and then undergoes considerable first-pass loss . It penetrates well into most tissues, including the central nervous system . The plasma concentration: time profile produced after oral administration of this compound is remarkably consistent and reproducible .
Dosage Effects in Animal Models
In a rat cancer cachexia model, S-oxprenolol at doses of 12.5, 25, and 50 mg/kg/d had a significant effect on body weight loss and improved survival compared to R-oxprenolol .
Metabolic Pathways
This compound inhibits the production of renin by binding beta-2 receptors in the juxtaglomerular apparatus, thereby inhibiting angiotensin II and aldosterone production . This leads to the inhibition of vasoconstriction and water retention due to angiotensin II and aldosterone, respectively .
Transport and Distribution
This compound is a lipophilic molecule, which allows it to cross the blood-brain barrier more easily than water-soluble beta blockers . About 80% of this compound is bound to protein in the blood .
Subcellular Localization
Given its lipophilic nature and its ability to cross the blood-brain barrier , it can be inferred that this compound may be found in various compartments within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxprenolol is synthesized through a multi-step process. The synthesis begins with the reaction of 2-(allyloxy)phenol with epichlorohydrin to form 1-(2-(allyloxy)phenoxy)-2,3-epoxypropane. This intermediate is then reacted with isopropylamine to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Oxprenolol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: this compound can undergo substitution reactions, particularly at the phenoxy and isopropylamine moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives .
Scientific Research Applications
Oxprenolol has a wide range of scientific research applications:
Comparison with Similar Compounds
Propranolol: Another non-selective beta-blocker with similar therapeutic uses but differs in its lipophilicity and side effect profile.
Atenolol: A selective beta-1 blocker with fewer central nervous system side effects due to its hydrophilicity.
Timolol: A non-selective beta-blocker used primarily for glaucoma treatment.
Uniqueness of Oxprenolol: this compound’s lipophilicity allows it to cross the blood-brain barrier more easily than other beta-blockers, leading to a higher incidence of central nervous system-related side effects. This characteristic makes it unique among beta-blockers and influences its therapeutic applications and side effect profile .
Properties
IUPAC Name |
1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-4-9-18-14-7-5-6-8-15(14)19-11-13(17)10-16-12(2)3/h4-8,12-13,16-17H,1,9-11H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMAWMOMDPGJMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC=C1OCC=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
6452-73-9 (hydrochloride) | |
Record name | Oxprenolol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006452717 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1043835 | |
Record name | Oxprenolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1043835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Oxprenolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015520 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
6.80e-01 g/L | |
Record name | Oxprenolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015520 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Like other beta-adrenergic antagonists, oxprenolol competes with adrenergic neurotransmitters such as catecholamines for binding at sympathetic receptor sites. Like propranolol and timolol, oxprenolol binds at beta(1)-adrenergic receptors in the heart and vascular smooth muscle, inhibiting the effects of the catecholamines epinephrine and norepinephrine and decreasing heart rate, cardiac output, and systolic and diastolic blood pressure. It also blocks beta-2 adrenergic receptors located in bronchiole smooth muscle, causing vasoconstriction. By binding beta-2 receptors in the juxtaglomerular apparatus, oxprenolol inhibits the production of renin, thereby inhibiting angiotensin II and aldosterone production. Oxprenolol therefore inhibits the vasoconstriction and water retention due to angiotensin II and aldosterone, respectively. | |
Record name | Oxprenolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01580 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
6452-71-7 | |
Record name | Oxprenolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6452-71-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxprenolol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006452717 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxprenolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01580 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Oxprenolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1043835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxprenolol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.598 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OXPRENOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/519MXN9YZR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Oxprenolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015520 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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